2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide
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Overview
Description
2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide is a synthetic organic compound that belongs to the class of amides. It features a fluorophenoxy group, a phenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the phenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Introduction of the fluorophenoxy group: This can be done through nucleophilic aromatic substitution reactions.
Formation of the amide bond: This is typically achieved through condensation reactions between an amine and a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under certain conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Use in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide
- 2-(2-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide
- 2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide
Uniqueness
The presence of the fluorophenoxy group in 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide may impart unique properties such as increased metabolic stability or altered electronic characteristics, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C18H16FN3O3 |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide |
InChI |
InChI=1S/C18H16FN3O3/c1-2-14(24-15-11-7-6-10-13(15)19)18(23)20-17-16(21-25-22-17)12-8-4-3-5-9-12/h3-11,14H,2H2,1H3,(H,20,22,23) |
InChI Key |
AFWPUNSSAHPCCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC=CC=C3F |
Origin of Product |
United States |
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